molecular formula C10H20O2 B3104818 3-Ethyloctanoic acid CAS No. 150176-82-2

3-Ethyloctanoic acid

Cat. No. B3104818
CAS RN: 150176-82-2
M. Wt: 172.26 g/mol
InChI Key: DGZZHLSSAUIDSX-UHFFFAOYSA-N
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Description

3-Ethyloctanoic acid is a type of branched-chain alkyl carboxylic acid . It is a minor constituent of the perennial flowering plant valerian . The compound occurs naturally and can be found in many foods, such as cheese, soy milk, and apple juice .


Synthesis Analysis

In industry, 3-Ethyloctanoic acid is produced by the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is oxidized to the final product . The acid has been used to synthesize β-hydroxyisovaleric acid via microbial oxidation by the fungus Galactomyces reessii .


Molecular Structure Analysis

The molecular formula of 3-Ethyloctanoic acid is C10H20O2 . The average mass is 172.265 Da and the monoisotopic mass is 172.146332 Da .


Chemical Reactions Analysis

3-Ethyloctanoic acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid chloride is commonly used as the intermediate to obtain the others .


Physical And Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

Target of Action

3-Ethyloctanoic acid is a medium-chain fatty acid (MCFA) similar to omega-3 fatty acids . The primary targets of MCFAs are cells involved in inflammation and immunity . These fatty acids interact with various proteins within these cells, influencing their function and contributing to the overall effects of the compound .

Mode of Action

The mode of action of 3-Ethyloctanoic acid is likely similar to that of other MCFAs. These compounds are known to mediate anti-inflammatory effects . Increased levels of MCFAs have been shown to decrease the levels of certain inflammatory compounds . Furthermore, 3-Ethyloctanoic acid is thought to strengthen the “goaty” odor in certain foods, indicating a potential interaction with olfactory receptors .

Biochemical Pathways

3-Ethyloctanoic acid, like other MCFAs, is involved in various biochemical pathways. It is metabolized in the brain, particularly in astrocytes . The metabolism of 3-Ethyloctanoic acid leads to the production of glutamine, which is then utilized for neuronal GABA synthesis . This suggests that 3-Ethyloctanoic acid plays a role in neurotransmitter synthesis and signaling pathways in the brain.

Result of Action

The metabolism of 3-Ethyloctanoic acid in astrocytes leads to the production of glutamine, which is used for GABA synthesis in neurons . This suggests that 3-Ethyloctanoic acid may influence neurotransmitter levels in the brain, potentially affecting neurological function and behavior. Additionally, the anti-inflammatory effects of MCFAs may result in reduced inflammation and immune response .

Action Environment

The action of 3-Ethyloctanoic acid can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the metabolism of 3-Ethyloctanoic acid . Additionally, factors such as diet, health status, and genetic factors can influence how an individual’s body metabolizes and responds to 3-Ethyloctanoic acid.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient .

Future Directions

The flavors generated in chocolate processing include fruity, floral, chocolate, woody, caramel, earthy, and undesirable notes. Each processing stage contributes to or depletes the aroma compounds that may be desirable or undesirable . The two 4-alkyl BCFAs had a synergistic effect to enhance “goaty” sensory properties, and their release can be inhibited by 2-heptanone and benzaldehyde due to the sensory interaction between key aroma compounds .

properties

IUPAC Name

3-ethyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZHLSSAUIDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloctanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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